
(S)-temafloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-temafloxacin is 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that has S configuration. It has a role as an antibacterial drug, an antiinfective agent and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an enantiomer of a (R)-temafloxacin.
Applications De Recherche Scientifique
Pharmacokinetic Interaction
- Pharmacokinetic Interaction with Cimetidine : A study by Sawae (2012) explored the interaction of temafloxacin with cimetidine, an H2-receptor antagonist used for treating peptic ulcers. This research highlighted temafloxacin's efficacy in treating various infections and its interaction with other drugs, focusing on its absorption and excretion when combined with cimetidine in healthy volunteers (Sawae, 2012).
Synthesis and Preparation
- Novel Process for Preparation : Xin (2000) reported a new process for preparing temafloxacin hydrochloride with an overall yield of 45%. The study provides detailed insights into the synthesis process and structural confirmation of temafloxacin hydrochloride, contributing to the understanding of its production (Xin, 2000).
Drug Efficacy and Treatment Applications
- Use in Treatment of Bacterial Infections : Keam et al. (2005) discussed gatifloxacin, a related fluoroquinolone, indicating the broader class's efficacy in treating various infections. Though not directly on temafloxacin, it provides context on the class's effectiveness and potential applications (Keam, Croom, & Keating, 2005).
Effects on Insulin Secretion and Beta-cell Activity
- Impact on Insulin Secretion : Saraya et al. (2004) investigated how temafloxacin affects insulin secretion and pancreatic beta-cell ATP-sensitive K(+) channel activity. This research is crucial in understanding temafloxacin's broader physiological impacts (Saraya, Yokokura, Gonoi, & Seino, 2004).
Environmental Impact and Degradation
- Soil Microbial Responses to Antibiotics : Ma et al. (2014) examined how soil microbial systems respond to various antibiotics, including temafloxacin. This study is essential for understanding the environmental impact of temafloxacin and related compounds (Ma, Lin, Sun, Wang, Yu, Zhao, & Fu, 2014).
- Photocatalytic Degradation of Antibiotics : Malakootian et al. (2019) investigated the removal of antibiotics like ciprofloxacin from water, providing insight into methods that could potentially apply to the degradation of temafloxacin in environmental settings (Malakootian, Nasiri, Asadipour, & Kargar, 2019).
Antibiotic Removal in Water Treatment
- Microbial Community Dynamics in Water Treatment : Fernandes et al. (2015) evaluated the microbial community's response in constructed wetlands microcosms for the removal of veterinary antibiotics, including temafloxacin. This research provides insights into water treatment processes for removing such antibiotics (Fernandes, Almeida, Pereira, Ribeiro, Reis, Carvalho, Basto, & Mucha, 2015).
Propriétés
Formule moléculaire |
C21H18F3N3O3 |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m0/s1 |
Clé InChI |
QKDHBVNJCZBTMR-NSHDSACASA-N |
SMILES isomérique |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
SMILES canonique |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



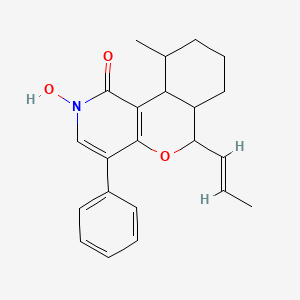
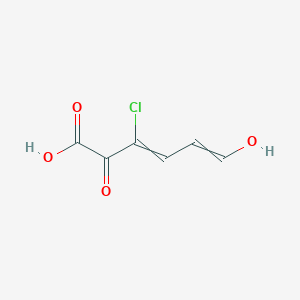
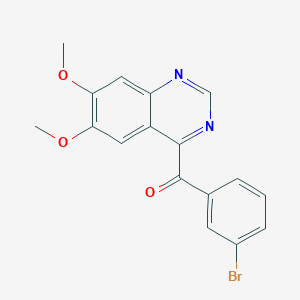

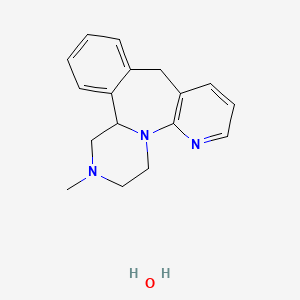
![2-[1-(2-Carboxy-2-hydroxy-ethylcarbamoyl)-2-phenyl-ethylamino]-4-phenyl-butyric acid](/img/structure/B1244398.png)
![5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile](/img/structure/B1244399.png)
![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B1244400.png)
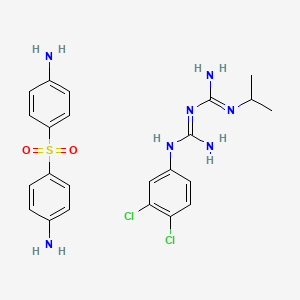
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-2-(3-fluoro-4-methoxy-phenyl)-1-{2-[(pentane-1-sulfonyl)-propyl-amino]-ethyl}-pyrrolidine-3-carboxylic acid](/img/structure/B1244402.png)

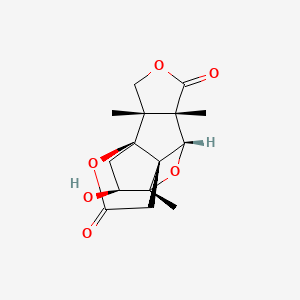
![6-[2-(5-Hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxylic acid](/img/structure/B1244405.png)
